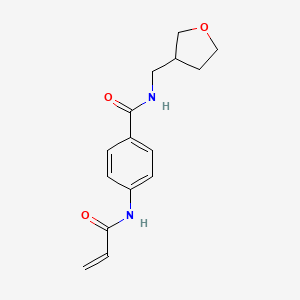

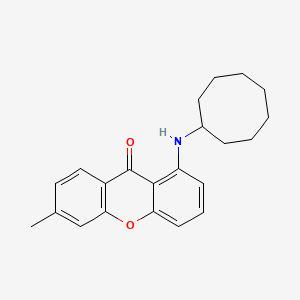

![molecular formula C13H15N3O B2602546 4-(5-tert-Butyl-[1,2,3]triazol-1-yl)-benzaldehyde CAS No. 68641-04-3](/img/structure/B2602546.png)

4-(5-tert-Butyl-[1,2,3]triazol-1-yl)-benzaldehyde

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Triazoles are a group of five-membered heterocyclic compounds containing two carbon atoms and three nitrogen atoms. They are known for their diverse range of biological activities and are used in the development of various drugs .

Synthesis Analysis

Triazoles can be synthesized through a variety of methods. One common method involves the reaction of an azide with a terminal alkyne, a process known as the Huisgen cycloaddition . Another method involves the reaction of a primary amine with a nitrile to form an amidine, which is then cyclized to form the triazole ring .Molecular Structure Analysis

The triazole ring is a five-membered heterocycle containing two carbon atoms and three nitrogen atoms. The presence of nitrogen in the ring allows for the formation of hydrogen bonds, which can contribute to the compound’s biological activity .Chemical Reactions Analysis

Triazoles can participate in a variety of chemical reactions. They are often used as ligands in the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a type of click chemistry .Physical and Chemical Properties Analysis

Triazoles are generally stable compounds. They are often solids at room temperature and are soluble in polar solvents due to their ability to form hydrogen bonds .Wissenschaftliche Forschungsanwendungen

Synthesis and Structural Characterization

- The study of novel 4,5-dihydro-1H-1,2,4-triazol-5-one derivatives synthesized from reactions involving similar structures has provided significant insights into their potential antioxidant activities, physicochemical properties, and applications in developing new compounds with enhanced biological activities. These compounds were characterized using various spectroscopic methods and analyzed for their in vitro antioxidant activities, indicating their relevance in pharmaceutical chemistry (H. Yüksek et al., 2015).

- Another research focused on the synthesis and crystal structure of a compound with the tert-butyl and triazolyl groups, exploring its antitumor activity . The compound demonstrated promising results against certain cancer cell lines, highlighting its potential in medicinal chemistry (叶姣 et al., 2015).

Chemical Properties and Applications

- Research on enantioselective synthesis involving β-substituted β-hydroxyaminoaldehydes has revealed methods for preparing structurally complex and biologically significant compounds. These methodologies offer versatile routes to various cyclic and acyclic compounds, indicating the importance of similar chemical structures in developing synthetic strategies (Adwait R. Ranade & G. Georg, 2014).

- The development of polydentate chiral amino alcohols from related benzaldehydes and their applications in asymmetric synthesis and catalysis illustrates the utility of these compounds in creating complex chiral environments. This research provides a foundation for further exploration in chiral catalysis and enantioselective reactions (Y. Jun, 2011).

Novel Reactions and Methodologies

- Studies on the copper(II) complexes of thioether-substituted derivatives and their silver(I) adducts involving similar molecular frameworks have explored their electrochemical properties and potential applications in catalysis and materials science. These investigations shed light on the structural and electronic factors influencing the reactivity and stability of metal complexes (I. Sylvestre et al., 2005).

Wirkmechanismus

Target of Action

The primary target of 4-(5-tert-Butyl-[1,2,3]triazol-1-yl)-benzaldehyde is the copper (I)-catalyzed azide-alkyne cycloaddition (CuAAC) reaction . This compound acts as a water-soluble ligand for the CuAAC reaction .

Mode of Action

This compound interacts with its target by accelerating the reaction rates of the CuAAC reaction . This interaction results in the suppression of cell cytotoxicity .

Biochemical Pathways

The affected pathway by this compound is the CuAAC reaction . The downstream effects include the acceleration of reaction rates and the suppression of cell cytotoxicity .

Pharmacokinetics

It is known that the compound is water-soluble , which could potentially impact its bioavailability.

Result of Action

The molecular and cellular effects of this compound’s action include the acceleration of CuAAC reaction rates and the suppression of cell cytotoxicity . This suggests that the compound could be beneficial for bioconjugation in diverse chemical biology experiments .

Action Environment

Given that the compound is water-soluble , it can be inferred that its action and stability might be influenced by the aqueous environment in which it is used.

Safety and Hazards

Zukünftige Richtungen

Biochemische Analyse

Biochemical Properties

4-(5-tert-Butyl-[1,2,3]triazol-1-yl)-benzaldehyde plays a significant role in biochemical reactions, particularly in the context of click chemistry. This compound acts as a ligand in copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) reactions, which are widely used for bioconjugation and labeling of biomolecules . The compound interacts with enzymes such as copper(I) catalysts, enhancing the reaction rates and reducing cytotoxicity . Additionally, it can form stable complexes with various proteins and other biomolecules, facilitating their study and manipulation in biochemical experiments.

Cellular Effects

The effects of this compound on cellular processes are profound. This compound has been shown to influence cell signaling pathways, gene expression, and cellular metabolism. By acting as a biocompatible ligand in CuAAC reactions, it enables the precise labeling and tracking of biomolecules within cells . This capability is crucial for studying cellular dynamics and understanding the intricate processes that govern cell function. Furthermore, the compound’s ability to suppress cytotoxicity makes it suitable for use in live-cell imaging and other in vivo applications .

Molecular Mechanism

At the molecular level, this compound exerts its effects through specific binding interactions with biomolecules. The compound forms stable complexes with copper(I) ions, which are essential for catalyzing azide-alkyne cycloaddition reactions . This interaction not only accelerates the reaction rates but also enhances the selectivity and efficiency of the bioconjugation process. Additionally, the compound’s structure allows it to interact with various proteins and enzymes, potentially influencing their activity and function.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The compound is known for its stability, which ensures consistent performance in biochemical experiments . Like many chemical reagents, it may undergo degradation under certain conditions, which could affect its efficacy. Long-term studies have shown that the compound maintains its biocompatibility and effectiveness in various applications, making it a reliable tool for biochemical research .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At optimal dosages, the compound effectively facilitates bioconjugation and labeling without causing significant cytotoxicity . At higher doses, there may be potential toxic or adverse effects, which necessitates careful dosage optimization in experimental settings . Threshold effects observed in studies indicate that maintaining appropriate dosage levels is crucial for achieving desired outcomes without compromising safety.

Metabolic Pathways

This compound is involved in metabolic pathways related to its role as a ligand in CuAAC reactions. The compound interacts with enzymes and cofactors that facilitate the cycloaddition process, influencing metabolic flux and metabolite levels . These interactions are essential for the compound’s function in bioconjugation and labeling, as they enable the precise modification and tracking of biomolecules in various biochemical contexts.

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through interactions with specific transporters and binding proteins . These interactions ensure that the compound reaches its target sites, where it can exert its effects. The compound’s localization and accumulation within cells are influenced by its biocompatibility and ability to form stable complexes with biomolecules, making it an effective tool for studying cellular processes .

Subcellular Localization

The subcellular localization of this compound is determined by its targeting signals and post-translational modifications . These factors direct the compound to specific compartments or organelles within the cell, where it can interact with target biomolecules and exert its effects. Understanding the subcellular localization of this compound is crucial for elucidating its role in various biochemical processes and optimizing its use in research applications .

Eigenschaften

IUPAC Name |

4-(5-tert-butyltriazol-1-yl)benzaldehyde |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H15N3O/c1-13(2,3)12-8-14-15-16(12)11-6-4-10(9-17)5-7-11/h4-9H,1-3H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KAHHYVNIIHEJMI-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)C1=CN=NN1C2=CC=C(C=C2)C=O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H15N3O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

229.28 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

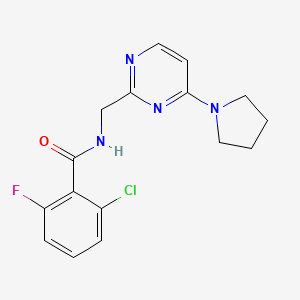

![5,7-dimethyl-2-[1-methyl-5-(trifluoromethyl)-1H-pyrazol-4-yl]pyrazolo[1,5-a]pyrimidine](/img/structure/B2602464.png)

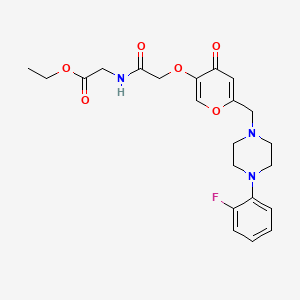

![N-Ethyl-N-[2-[(7-methylimidazo[1,2-a]pyrimidin-2-yl)methylamino]-2-oxoethyl]prop-2-enamide](/img/structure/B2602465.png)

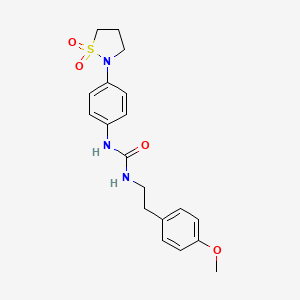

![[2-oxo-2-(4-phenoxyanilino)ethyl] 2-[[(E)-2-(4-methylphenyl)ethenyl]sulfonylamino]acetate](/img/structure/B2602466.png)

![N-[1-(4-fluorophenyl)sulfonyl-3,4-dihydro-2H-quinolin-6-yl]methanesulfonamide](/img/structure/B2602468.png)

![N-((1-(hydroxymethyl)cyclopropyl)methyl)benzo[d]thiazole-2-carboxamide](/img/structure/B2602471.png)

![3-chloro-N-(2-methylpyrazolo[1,5-a]pyrimidin-6-yl)benzamide](/img/structure/B2602475.png)

![(E)-4-[6-(4-methylphenyl)imidazo[2,1-b][1,3]thiazol-5-yl]-3-buten-2-one](/img/structure/B2602477.png)

![6-({4-[(3-Methyl-6-oxo-1,6-dihydropyridazin-1-yl)methyl]piperidin-1-yl}sulfonyl)-2,3-dihydro-1,3-benzoxazol-2-one](/img/structure/B2602483.png)